2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide
Overview
Description
2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide likely involves multiple steps, including the formation of the hexahydrophthalazinone core, sulfonamide linkage, and the introduction of methyl and phenylethyl groups. Typical reaction conditions might include:
Reagents: Sulfonyl chlorides, amines, and appropriate catalysts.
Conditions: Controlled temperature, pH, and solvent environment to ensure selective reactions.
Industrial Production Methods
Industrial production would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:
Batch or continuous flow reactors: .
Purification techniques: Crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include modified sulfonamides, altered phthalazinone derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Antibiotics: Potential antibacterial properties due to the sulfonamide group.
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Industry
Pharmaceuticals: Development of new drugs or therapeutic agents.
Agriculture: Use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to bacterial enzymes or receptors.
Pathways: Inhibition of enzyme activity, disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Phthalazinone derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
This compound’s unique combination of functional groups and structural features might offer distinct advantages in terms of specificity, potency, and versatility in various applications.
Properties
IUPAC Name |
2-methyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(1-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-14-19(23-20-11-7-8-12-21(20)24(28)27(3)25-23)15-22(16)31(29,30)26-17(2)18-9-5-4-6-10-18/h4-6,9-10,13-15,17,26H,7-8,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYQLUHQRTDLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC(C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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